molecular formula C15H12Cl2O3 B1359026 3,5-Dichloro-3',5'-dimethoxybenzophenone CAS No. 951892-40-3

3,5-Dichloro-3',5'-dimethoxybenzophenone

Cat. No. B1359026
M. Wt: 311.2 g/mol
InChI Key: LGIGQMVJTMVMAQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-3',5'-dimethoxybenzophenone, commonly known as 3,5-DCM, is a widely studied, commercially available organic compound with a variety of applications in scientific research and laboratory experiments. It has a wide range of biochemical and physiological effects, as well as advantages and limitations for its use in lab experiments.

Scientific Research Applications

Synthesis and Reactions

  • Synthesis of Halogenated Benzodioxoles : Dichloro- and dimethoxybenzophenone hydrazones react with tetrahalo-o-benzoquinone, yielding halogenated benzodioxoles. Dimethoxy derivatives show unusual reactivity towards cleavage by various reagents, unlike their dichloro analogs (Latif et al., 1968).

  • Riboflavin Photosensitized Oxidation : Riboflavin-sensitized photooxidation of chlorophenols, like dichlorophenol, produces dimeric products. Chlorinated dibenzo-p-dioxins were not detected, suggesting rapid photolytic breakdown of lower chlorinated dibenzop-dioxins (Plimmer & Klingebiel, 1971).

  • Synthesis of Benzophenones from Phthalides : The condensation of dimthoxylithiobenzene with phthalides results in hydroxymethyl-dimethoxybenzophenones. This includes the synthesis and structural analysis of a novel isobenzofuran system (Ahad et al., 1980).

Environmental and Biological Transformations

  • Biotransformation by Fungi : Fungal metabolites like dichloro-p-anisyl alcohol undergo biotransformation under anaerobic conditions, leading to various chlorinated compounds. This involves both biotic and abiotic pathways (Verhagen et al., 1998).

  • Environmental Fate of Chlorinated Dioxins : Studies on chlorinated benzophenone-type UV filters in water revealed the formation of chlorinated products. These derivatives showed similar toxicity to the parent compounds and were found in environmental samples like swimming pool water (Zhuang et al., 2013).

  • Dimerization and Formation of Polychlorinated Compounds : Chlorinated benzenes treated with alkali can potentially form chlorinated dioxins. This study reveals the presence of chlorinated dimers in technical chlorophenols used as fungicides (Jensen & Renberg, 1973).

Chemical Properties and Analysis

  • Properties of Chlorinated Benzophenone Derivatives : The study provides the synthesis, spectral properties, and physical constants of 3,5-diCIDMPAP, a compound used for the determination of lanthanides (Fernández & Olsina, 1991).

  • HPLC Analysis : High-performance liquid chromatography (HPLC) methods have been developed for the analysis of chloro-dimethoxydibenzophenone derivatives, emphasizing their quantitative and qualitative aspects (Hong-jin, 2007).

properties

IUPAC Name

(3,5-dichlorophenyl)-(3,5-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-13-5-10(6-14(8-13)20-2)15(18)9-3-11(16)7-12(17)4-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIGQMVJTMVMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-3',5'-dimethoxybenzophenone

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